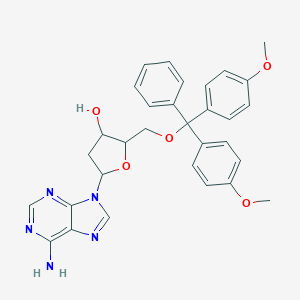

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine

Vue d'ensemble

Description

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is a chemically modified nucleoside that is used as a precursor in the synthesis of antisense oligonucleotides. These oligonucleotides are designed to bind to specific RNA sequences, thereby inhibiting gene expression. The dimethoxytrityl (DMT) group is a protective group used in the synthesis of oligonucleotides to protect the 5'-hydroxyl group of nucleosides during the chemical synthesis process.

Synthesis Analysis

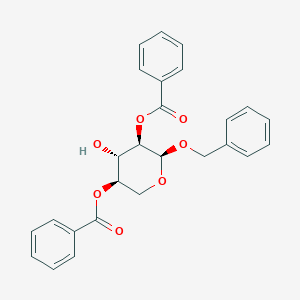

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine involves a multi-step process that has been optimized for high yield and purity. The process begins with the alkylation of 2,6-diaminopurine riboside using inexpensive reagents such as KOH, DMSO, and alkyl halides at room temperature. This is followed by crystallization, enzymatic deamination, selective N2-isobutyrylation, and finally, 5'-O-dimethoxytritylation to obtain the desired product. This optimized process has been scaled up to the pilot plant level, indicating its practical application in large-scale production .

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine is characterized by the presence of the DMT group attached to the 5' position of the deoxyadenosine. The DMT group is a bulky, lipophilic moiety that provides steric protection to the 5'-hydroxyl group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at this site.

Chemical Reactions Analysis

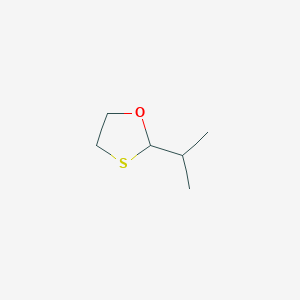

In the context of chemical reactions, the DMT group can be removed under acidic conditions, which is a common step in the deprotection of oligonucleotides following synthesis. The deprotection allows for the subsequent ligation or further modification of the oligonucleotide as required for its intended application. The stability of the DMT group under various conditions is an important consideration in the synthesis and handling of these modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine are influenced by both the deoxyadenosine moiety and the DMT protective group. The presence of the DMT group increases the overall hydrophobicity of the molecule, which may affect its solubility in different solvents. The protective group also increases the molecular weight and steric bulk of the nucleoside. These properties are essential for the successful synthesis and purification of oligonucleotides, as they can influence the efficiency of the synthetic process and the stability of the intermediate products .

While the provided data does not include direct studies on 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine, the synthesis and properties of similar modified nucleosides are well-documented, and the principles can be applied to understand the behavior of this compound in various chemical contexts .

Applications De Recherche Scientifique

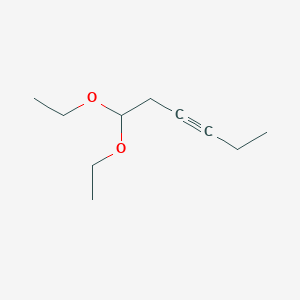

Synthesis of Alkynylated Deoxyadenosine Phosphoramidite : A new 5′-dimethoxytrityl N6-alkynylated 2′-deoxyadenosine phosphoramidite has been synthesized for the production of alkyne-modified oligodeoxynucleotide. This serves to introduce various labels into DNA using the click reaction, illustrating a method for DNA labelling and modifications (Wang et al., 2019).

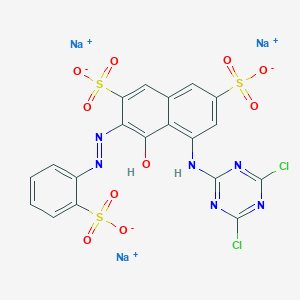

Improvement in Synthesis of Extended Oligonucleotides : 4,4'-Dimethoxytrityl, commonly used for protecting the 5'-terminal hydroxy function in solid-phase DNA or RNA synthesis, is essential in the synthesis of longer oligonucleotides. Adjusting the detritylation step has improved the synthesis process of extended-length oligonucleotides (Habuš & Agrawal, 1994).

Dinucleoside Monophosphate Analogue Synthesis : The compound has been used in the synthesis of a dinucleoside monophosphate analogue containing 6-N-(2-aminoethyl)-2'-deoxyadenosine for investigating potential sequence-specific interstrand cross-links in synthetic oligonucleotides (Cosstick & Douglas, 1991).

Synthesis of Photoactive DNA : It's used in the synthesis of photoactive DNA components like 8-bromo-2'-deoxyadenosine, which are introduced into oligodeoxynucleotides via automated synthesis. This is crucial for studying DNA interaction and stability with respect to various modifications (Liu & Verdine, 1992).

Protection and Deprotection in Oligonucleotide Synthesis : Selective removal of terminal dimethoxytrityl groups has been studied as a crucial intermediate step for oligodeoxyribonucleotide synthesis. This aspect is fundamental in the synthesis and purification of various DNA and RNA fragments for different applications (Takaku et al., 1983).

Safety And Hazards

Propriétés

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31N5O5/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(37)16-27(41-26)36-19-35-28-29(32)33-18-34-30(28)36/h3-15,18-19,25-27,37H,16-17H2,1-2H3,(H2,32,33,34)/t25-,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVSZVKDFBLXOB-OYUWMTPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphth[2,1-d]-1,2,3-oxadiazole-5-sulfonic acid](/img/structure/B93764.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)